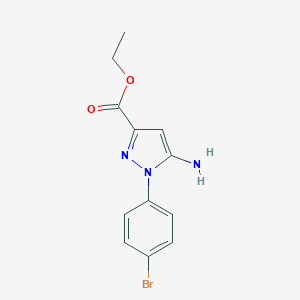

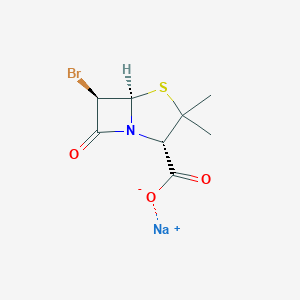

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

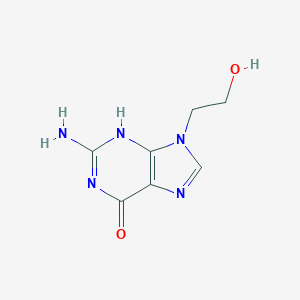

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the linear formula C12H12BrN3O2 . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been reported in the literature. For instance, a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, potassium hydroxide, and ethanol was refluxed for two hours . Another study reported the synthesis of pyrazole derivatives via a cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Drug Development

This compound has shown promise in the development of drugs for treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including derivatives of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate, have been synthesized and evaluated for their antileishmanial and antimalarial activities. These studies have revealed that certain derivatives exhibit significant activity against Leishmania species and Plasmodium berghei, offering a potential pathway for the development of new pharmacophores in antiparasitic drug design .

Synthesis of Antidepressant Molecules

Research indicates that pyrazole derivatives can play a crucial role in the synthesis of antidepressant molecules. The compound may serve as a precursor in metal-catalyzed reactions to create key structural motifs found in antidepressants. This includes the potential development of novel dual- or multi-target antidepressants, which could offer rapid onset, lower side effects, and enhanced cognitive function .

Chemical Research and Rare Chemical Collections

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is part of rare and unique chemical collections provided to early discovery researchers. Although not much analytical data is collected for such compounds, they are essential for experimental and early-stage chemical research, where researchers assume responsibility for confirming product identity and purity .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to justify their biological activity. For instance, docking studies on enzymes like Lm-PTR1, complexed with other compounds, have helped in understanding the interactions at the molecular level, which is crucial for rational drug design .

Synthesis of Hydrazine-Coupled Pyrazoles

Hydrazine-coupled pyrazoles have been synthesized using Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate derivatives. These compounds have been verified through techniques like FTIR and NMR, indicating the compound’s utility in creating diverse pyrazole-based structures with potential pharmacological effects .

Catalytic Synthesis Procedures

The compound is potentially involved in catalytic synthesis procedures that are pivotal in medicinal chemistry. It could be used in reactions catalyzed by transition metals to synthesize complex molecules, including those with pharmaceutical applications .

Multicomponent Synthesis Protocols

In the field of organic synthesis, Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate may be used in one-pot, multicomponent synthesis protocols. This approach is valuable for constructing diverse chemical libraries quickly and efficiently .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLALDDPGDDTIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566686 |

Source

|

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

CAS RN |

1264042-04-7 |

Source

|

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B113465.png)